1-Propanone, 3-phenyl-1-(3-thienyl)-
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Overview
Description
1-Propanone, 3-phenyl-1-(3-thienyl)- is an organic compound with the molecular formula C13H12OS and a molecular weight of 216.3 g/mol This compound is characterized by the presence of a phenyl group and a thienyl group attached to a propanone backbone
Preparation Methods
The synthesis of 1-Propanone, 3-phenyl-1-(3-thienyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with phenylacetic acid in the presence of a base, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Propanone, 3-phenyl-1-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 3-phenyl-1-(3-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanone, 3-phenyl-1-(3-thienyl)- exerts its effects involves interactions with various molecular targets. The phenyl and thienyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
1-Propanone, 3-phenyl-1-(3-thienyl)- can be compared with similar compounds such as:
- 1-Propanone, 3-phenyl-1-(2-thienyl)
- 1-Propanone, 2-phenyl-1-(2-thienyl)
- 1-Propanone, 1-phenyl-3-(2-thienyl)
- 1-(5-phenyl-2-thienyl)-1-propanone
- 1-(5-phenyl-3-thienyl)-1-propanone
- 1-Propanone, 1-phenyl-2-(3-thienyl)-
These compounds share similar structural features but differ in the position of the thienyl group or the presence of additional substituents. The unique positioning of the thienyl group in 1-Propanone, 3-phenyl-1-(3-thienyl)- contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
108664-83-1 |
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Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
3-phenyl-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C13H12OS/c14-13(12-8-9-15-10-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
InChI Key |
AMQYEBGXBHJSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CSC=C2 |
Origin of Product |
United States |
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